molecular formula C18H16ClNO2 B8281144 7-Amino-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one

7-Amino-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one

Cat. No. B8281144
M. Wt: 313.8 g/mol
InChI Key: OFXAYQZEUJIIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732435B2

Procedure details

A solution of 7-(benzhydrylideneamino)-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one (5.72 g, 12 mmol) in tetrahydrofuran (150 ml) is treated with 2M HCl solution (150 ml) and allowed to stir at room temperature for 1 hour. The solution is basified with 17% ammonia solution (150 ml), and the mixture is extracted with ethyl acetate (3×200 ml). The organic extracts are combined, dried (MgSO4), filtered and concentrated to afford a yellow suspension. The suspension is triturated with hexanes to afford the title compound as a pale yellow solid, which is isolated by filtration and dried in vacuo overnight.
Name
7-(benzhydrylideneamino)-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[N:14][C:15]1[CH:24]=[C:23]2[C:18]([C:19](=[O:35])[C:20]([C:28]3[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=3)=[C:21]([CH:25]([CH3:27])[CH3:26])[O:22]2)=[CH:17][CH:16]=1)(C1C=CC=CC=1)C1C=CC=CC=1.Cl.N>O1CCCC1>[NH2:14][C:15]1[CH:24]=[C:23]2[C:18]([C:19](=[O:35])[C:20]([C:28]3[CH:29]=[CH:30][C:31]([Cl:34])=[CH:32][CH:33]=3)=[C:21]([CH:25]([CH3:26])[CH3:27])[O:22]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
7-(benzhydrylideneamino)-3-(4-chlorophenyl)-2-isopropyl-chromen-4-one
Quantity
5.72 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC1=CC=C2C(C(=C(OC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow suspension
CUSTOM
Type
CUSTOM
Details
The suspension is triturated with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2C(C(=C(OC2=C1)C(C)C)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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